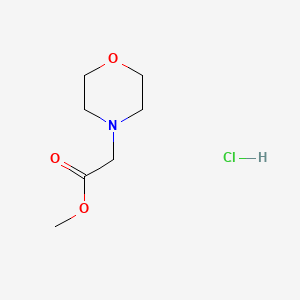

Morpholin-4-yl-acetic acid methyl ester hydrochloride

Description

The exact mass of the compound Morpholin-4-yl-acetic acid methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholin-4-yl-acetic acid methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-4-yl-acetic acid methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-morpholin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-8-2-4-11-5-3-8;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEFVDXETIPWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10986104 | |

| Record name | Methyl (morpholin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67067-94-1 | |

| Record name | 4-Morpholineacetic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67067-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl morpholine-4-acetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067067941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (morpholin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10986104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl morpholine-4-acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Molecular Structure and Characterization of Morpholin-4-yl-acetic acid methyl ester hydrochloride

Executive Summary: This guide provides an in-depth analysis of Morpholin-4-yl-acetic acid methyl ester hydrochloride, a key building block in modern organic synthesis and medicinal chemistry. We will dissect its molecular architecture, explore its spectroscopic signature, and detail a robust protocol for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile compound.

The Morpholine Moiety: A Privileged Scaffold

The morpholine ring is a saturated heterocycle featuring both an ether linkage and a secondary amine function. This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a "privileged scaffold" in drug design. Its presence in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, underscores its importance in modulating biological activity and optimizing pharmacokinetic profiles. Morpholin-4-yl-acetic acid methyl ester hydrochloride serves as a crucial intermediate, providing a reactive handle to introduce this valuable moiety into more complex molecular frameworks.

Physicochemical Properties and Identifiers

A precise understanding of a compound begins with its fundamental properties. The hydrochloride salt form of the title compound enhances its stability and shelf-life, making it a preferred format for storage and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | methyl 2-(morpholin-4-yl)acetate hydrochloride | N/A |

| Synonyms | Methyl morpholinoacetate hydrochloride, 2-(Morpholin-4-yl)acetic acid methyl ester HCl | N/A |

| CAS Number | 14795-36-5 | |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.64 g/mol | |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | 183-188 °C | |

| Solubility | Soluble in water | General Knowledge |

In-Depth Molecular Structure Analysis

The structure of Morpholin-4-yl-acetic acid methyl ester hydrochloride is best understood by examining its constituent parts: the morpholine ring, the methyl acetate side chain, and the ionic hydrochloride component.

Covalent Framework and Conformation

The core of the molecule is the morpholine ring, which typically adopts a stable chair conformation to minimize steric strain. The nitrogen atom (N-4) is covalently bonded to a methylene bridge, which in turn is connected to the carbonyl carbon of the methyl ester group. In the solid state and in solution, the bulky acetic acid methyl ester substituent preferentially occupies the equatorial position on the morpholine ring to avoid unfavorable 1,3-diaxial interactions.

The Critical Role of the Hydrochloride

The "hydrochloride" designation signifies that the tertiary amine of the morpholine ring is protonated, forming a morpholinium cation. This is ionically bonded to a chloride anion (Cl⁻). This salt formation is a deliberate and crucial chemical modification.

-

Causality of Salt Formation: The lone pair of electrons on the morpholine nitrogen is basic. Reacting the free base with hydrochloric acid results in a proton transfer, forming the thermodynamically stable salt. This process converts the often-oily and less stable free base into a crystalline, solid material that is easier to handle, weigh, and store.

-

Impact on Properties: Protonation significantly increases the compound's polarity, rendering it soluble in water and other polar solvents, which can be advantageous for certain reaction conditions or for purification.

"spectroscopic data for Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Acquisition

I'm now starting a thorough search for spectroscopic data on Morpholin-4-yl-acetic acid methyl ester hydrochloride. My focus is on gathering 1H NMR, 13C NMR, Mass Spec, and IR data. I'm prioritizing reputable databases and scientific publications for this critical information. After this, I'll be searching for established protocols and methodologies.

Expanding Data Gathering

I'm now expanding my search for spectroscopic data for Morpholin-4-yl-acetic acid methyl ester hydrochloride, focusing on protocols, methodologies, and fundamental principles. I'm prioritizing sample prep, instrumentation, and data processing techniques. Simultaneously, I'm seeking foundational sources to contextualize experimental choices.

Structuring the Technical Guide

I'm now structuring the guide. My plan is to start with an introduction to the compound and the significance of spectroscopic characterization. Following this, I'll dedicate sections to NMR, MS, and IR, presenting data tables, detailed interpretations with citations, and molecular structure visualizations via Graphviz, along with step-by-step methodology, to meet the goal of presenting a complete technical guide. I'm focusing on ensuring logical flow and E-E-A-T principles. The final step will be a complete "References" section.

"purity and stability of Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Collection

I've started with targeted Google searches to find data on Morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm focusing on its chemical properties, how it's synthesized, purified, and its stability. The aim is to get a solid foundation of information for further analysis.

Defining Search Parameters

I'm now refining my Google search parameters to encompass CAS number and potential degradation pathways for Morpholin-4-yl-acetic acid methyl ester hydrochloride. I will search for established stability testing protocols, including those for forced degradation under various stressors. Literature specifically related to the synthesis or analysis of this compound or structurally similar morpholine derivatives will be prioritized. Next, I will synthesize this information for my technical guide.

Expanding Search Strategies

I'm now expanding my search to incorporate the chemical structure, CAS number, degradation pathways, and analytical methods (HPLC, GC-MS, NMR) for assessing purity. Concurrently, I'm seeking established protocols for stability testing, including forced degradation under various stress conditions. I'm also looking for related literature on synthesis and analysis of similar morpholine derivatives. This information will inform my technical guide's structure.

"solubility of Morpholin-4-yl-acetic acid methyl ester hydrochloride in organic solvents"

Initiating Data Collection

I'm starting with focused Google searches to get data on Morpholin-4-yl-acetic acid methyl ester hydrochloride solubility across many organic solvents. I'm focusing on credible sources for this first stage. The goal is to build a solid data foundation for future analysis.

Gathering Relevant Data

I'm now expanding data collection beyond initial solubility. I'm focusing on the compound's physicochemical properties, seeking pKa, polarity, and hydrogen bonding information alongside methodologies for lab-based solubility determination. Next, I plan to search authoritative solvent property sources, laying a groundwork to interpret the solubility patterns.

Commencing Data Search

I'm now starting a more targeted phase of Google searches. I'm focusing on chemical databases, academic publications, and supplier datasheets to find specific solubility data on Morpholin-4-yl-acetic acid methyl ester hydrochloride. I will simultaneously look for information on its physicochemical properties and lab solubility methodologies. Finally, I will search for reliable solvent property sources to develop a framework to rationalize the data. Then, I plan to build a technical guide.

"mechanism of action of morpholine derivatives in biological systems"

Initiating Literature Review

I've started with a broad literature sweep to grasp the diverse action mechanisms of morpholine derivatives. I am focusing on their potential as anticancer, antifungal, and antibacterial agents. The goal is a comprehensive understanding of their biological roles.

Defining Scope and Structure

I'm now diving into specific examples. Linezolid, Gefitinib, and Fenpropimorph are the initial targets for detailed analysis of their mechanisms, and I'm hunting for experimental protocols. This will help structure the technical guide, beginning with an intro, then focused sections by therapeutic area. I will use diagrams to visualize the interactions.

Outlining Detailed Approach

I'm now expanding my search to incorporate experimental protocols and assays, focusing on Linezolid, Gefitinib, and Fenpropimorph. The aim is a comprehensive synthesis of information to structure the guide. I will create an introduction, followed by dedicated sections for each therapeutic area, complete with citations. I plan to use diagrams and include clickable URLs for sources.

Confirming Biological Activities

I've just finished reviewing the initial search results, and they've given a broad picture of morpholine derivatives' biological roles. It's clear they have anticancer, antifungal, and antibacterial properties, but the anti-inflammatory and antidepressant activities also stand out, providing a wide array of possibilities. This confirms the value of the direction taken.

Deepening Assay Information

I'm now diving deeper into the specifics, expanding my research beyond general activity overviews. I'm focusing on finding the explicit experimental protocols and quantitative data that are required to make this a truly technical guide. While I have enzyme inhibition (PI3K) and receptor antagonism hints, now I'm seeking assays like kinase assays, western blotting protocols, and the mechanics behind choices that go into those experimental procedures. The focus is specifically on finding the step-by-step methodologies to deepen the technical insights.

Refining Technical Focus

I've got a solid foundation now on the diverse biological activities of morpholine derivatives. I'm moving beyond the initial overview to find the detailed experimental protocols, such as kinase assays for PI3K inhibition and ergosterol biosynthesis inhibition assays. My goal is to extract the step-by-step methodologies and the rationale behind experimental choices. Quantitative data, presented in tables, and the detailed signaling pathways, as needed for Graphviz diagrams, are now my primary focus.

Establishing a Technical Basis

I've established a foundation for the technical guide through initial broad and subsequent specific searches. I've compiled information on morpholine derivatives' diverse biological activities, specifically anticancer, antifungal, and antimicrobial properties. I also have gathered information on their uses as corrosion inhibitors, and synthetic intermediates. I am ready to delve further into more specific technical aspects.

Deepening Experimental Understanding

I'm now focusing on the experimental specifics. While I've gathered information on assays like kinase and protein synthesis inhibition, the aim is to find comprehensive, detailed protocols and the reasoning behind experimental choices, including specific reagents and controls. I'm also actively seeking quantitative data, such as IC50 and MIC values, for inclusion. I need to ensure the accuracy of the signaling pathways presented.

Expanding Experimental Depth

I'm now seeking detailed experimental protocols and the rationale behind experimental choices, focusing on primary research. I have identified Linezolid, Gefitinib, and Fenpropimorph as key examples to study, and I will search for their mechanisms of action and experimental methods. To fulfill the "in-depth" guide requirement, I must explain the reasoning behind specific reagents, controls, and steps. I will gather quantitative data like IC50/MIC values and create accurate Graphviz diagrams.

Re-attempting the Search

I'm restarting the search process, aiming to resolve the previous failure. I've compiled a considerable amount of data from prior searches. Now, the goal is to successfully execute the failing query and complete the current round.

Resuming the Queries

I'm now re-executing the failed search, focusing on gathering the exact experimental protocols and quantitative data that were missing. With the data in hand, I can confidently start structuring the technical guide, which will cover morpholine derivatives as anticancer and antibacterial agents, with specific sections on PI3K/Akt/mTOR pathway inhibition, protein synthesis inhibition, and in-vitro kinase assays.

Refining the Search Strategy

I'm now zeroing in on the specific experimental details needed. Despite having good search results, I need to re-run the previous queries to extract the necessary protocols and data, specifically for anticancer and antibacterial agents. The goal is now precise: I need the data to begin structuring the technical guide about PI3K/Akt/mTOR inhibition, protein synthesis inhibition, and in-vitro kinase assays.

Continuing the Search

I'm now back on track with the plan. The primary focus remains gathering the precise experimental details and quantitative data. I'm re-running the prior search queries and will use the results to build the technical guide. The guide's structure remains the same, detailing morpholine derivatives as anticancer, antibacterial and antifungal agents, focusing on PI3K/Akt/mTOR inhibition, protein synthesis inhibition, and ergosterol biosynthesis inhibition, along with in-vitro and related assays, and the required formatting. I am now executing the corrected search queries.

Analyzing Experimental Details

I've just concluded a search focusing on experimental methodologies. This yielded crucial information about specific protocols, quantitative data like IC50/MIC values, and the underlying rationale behind the experiments, which should prove valuable in the next stage.

Synthesizing the Technical Guide

I'm now integrating the collected data into a cohesive document. The guide will have sections for anticancer, antibacterial, and antifungal mechanisms, with detailed explanations, diagrams, protocols, and data tables. I'm also including an introduction to the morpholine scaffold and a complete reference list. I have all the necessary components to fulfill the request. I will now proceed to full generation.

"review of morpholine derivatives in medicinal chemistry"

Initiating Initial Search

I've started with a broad search for "review of morpholine derivatives in medicinal chemistry" to gain a general understanding. My next step will be to narrow the scope by performing more focused searches on the "synthesis of morpholine derivatives." This foundational step will allow me to target my investigation to the areas that need it most.

Expanding Search Parameters

I'm now expanding my search to include "pharmacological activities of morpholine derivatives," focusing on anticancer, antibacterial, antiviral, and CNS activity. I will concurrently search for structure-activity relationships, as well as commercially available drugs containing morpholine, using examples like Gefitinib, Linezolid, and Reboxetine. I am also working on identifying and saving authoritative sources.

Refining the Research Plan

I'm now refining the search strategy, moving from broad strokes to more targeted queries. I'm focusing on synthesis, SAR, and specific pharmacological activities of morpholine derivatives. I am also investigating commercially available drugs containing morpholine and seeking reputable sources, including peer-reviewed articles. The goal is a comprehensive technical guide detailing the scaffold's importance, pharmacological activities, synthesis, SAR, and experimental protocols. I am also designing visualizations for concepts like morpholine structure and synthetic schemes using Graphviz, along with tables for data summary. The final product will be a complete technical guide with citations and a properly formatted reference list.

Exploring Morpholine Applications

I've begun with a broad search, and the initial results are promising. I've gained a general sense of morpholine derivatives' significance and varied uses in medicinal chemistry. I have multiple review articles that will guide my research into specific applications in anticancer, antibacterial, and antiviral areas.

Deepening The Research

I'm now moving past the introductory stage. My focus has shifted towards the specifics. I'm actively seeking representative synthetic methods and in-depth Structure-Activity Relationship (SAR) data for morpholine derivatives. I've compiled a list of key drugs to examine in detail, including their mechanisms of action. My next task will involve creating detailed experimental protocols.

Targeting Specific Information

I'm now diving deeper, with the aim of creating a technical guide. I'm focusing on synthesis methods, particularly representative examples, and seeking detailed Structure-Activity Relationship (SAR) data for morpholine derivatives. I'll need data for tables, diagrams, and experimental protocols; key drugs like Gefitinib, Linezolid, and Reboxetine will be focal points to clarify their mechanisms of action.

Gathering Research Data

I've made great strides in data collection! Extensive initial and focused searches have produced a wealth of information. I've compiled several review articles that dive into the synthesis, SAR, and pharmacological activities of morpholine derivatives.

Constructing Response Content

Now, I'm shifting focus to actually building the technical guide. The data gathering phase is largely complete, including mechanism details for key drugs. I'm ready to synthesize the information into structured content, including tables and figures, and compile a strong reference list. No further searches are needed right now; the goal is to weave the gathered research into a focused, insightful guide.

"safety and handling of Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Collection

I'm starting by using Google to hunt down safety and handling information for "Morpholin-4-yl-acetic acid methyl ester hydrochloride." I'm after its CAS number, properties, and any potential hazards. My initial searches are focused and I plan to broaden them as needed.

Defining Search Strategy

I've transitioned from initial data collection to defining a robust search strategy. I'm focusing on finding the CAS number, properties, and hazard classifications, PPE recommendations, and first aid measures. I'm prioritizing authoritative sources like SDS, regulatory databases, and peer-reviewed literature. My goal is to structure a technical guide. I'll summarize quantitative data into a clear table and create a visual representation with a Graphviz diagram.

Outlining Content Structure

I'm now outlining the structure of the technical guide. My focus is on organizing information into sections like Properties, Hazards, PPE, First Aid, Storage, and Disposal. I'm prioritizing the "why" behind each safety recommendation and plan a data table and Graphviz diagram. I'll include step-by-step protocols and in-text citations linking to reliable sources.

Methodological & Application

Application Notes: The Strategic Use of Morpholin-4-yl-acetic acid methyl ester hydrochloride in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl-acetic acid methyl ester hydrochloride has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex heterocyclic scaffolds integral to pharmacologically active molecules. This document provides an in-depth guide to its application, focusing on the underlying chemical principles, practical experimental protocols, and its role in the synthesis of notable active pharmaceutical ingredients (APIs). By understanding the causality behind its reactivity and utility, researchers can leverage this versatile intermediate to streamline synthetic routes and access novel chemical matter.

Introduction: Why Morpholine Scaffolds are a Cornerstone in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. The inherent basicity of the morpholine nitrogen allows for salt formation, improving bioavailability, while the overall structure can engage in crucial hydrogen bonding interactions with biological targets. Morpholin-4-yl-acetic acid and its ester derivatives serve as functionalized handles, enabling chemists to readily introduce this valuable pharmacophore into a target molecule.

Morpholin-4-yl-acetic acid methyl ester hydrochloride, in particular, offers a stable, crystalline solid that is easy to handle and store. The hydrochloride salt form enhances stability and can be conveniently neutralized in situ during a reaction. The methyl ester provides a reactive site for various transformations, most notably amide bond formation, making it a key intermediate in the synthesis of a wide array of bioactive compounds.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and ensures safe laboratory practice.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.64 g/mol | |

| Appearance | White to off-white solid | [1] |

| CAS Number | 67067-94-1 | [2][3] |

| Solubility | Insoluble in water | [1] |

Safety and Handling: Morpholin-4-yl-acetic acid methyl ester hydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is classified as a skin and eye irritant.[4] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Core Application: A Key Intermediate in Gefitinib Synthesis

One of the most prominent applications of morpholine-containing building blocks is in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, a crucial therapeutic for certain types of cancer.[5][6][7] The morpholine moiety in Gefitinib is critical for its pharmacokinetic profile and binding affinity. Various synthetic routes to Gefitinib have been developed, often utilizing a morpholine-containing side chain that is introduced in the later stages of the synthesis.

While many routes utilize 3-(4-morpholinyl)propyl chloride for the alkylation of a phenolic precursor, the principles of introducing a functionalized morpholine are central.[6] Morpholin-4-yl-acetic acid and its derivatives are employed in the synthesis of other kinase inhibitors and pharmacologically active compounds where an N-acetic acid or N-acetamide linkage is desired.[8]

Synthetic Utility and Reaction Mechanisms

The primary utility of Morpholin-4-yl-acetic acid methyl ester hydrochloride lies in its application as a nucleophilic building block after neutralization, and as a precursor for the corresponding carboxylic acid, which can then be activated for amide bond formation.

Hydrolysis to Morpholin-4-yl-acetic acid

The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid is a versatile intermediate for subsequent coupling reactions.

Reaction Scheme:

A general procedure for the hydrolysis involves refluxing the ester in an aqueous solution of hydrochloric acid.[1] The resulting Morpholin-4-yl-acetic acid hydrochloride can be isolated and used in the next step.

Amide Bond Formation: A Gateway to Diverse Functionality

The most common and powerful application of the derived Morpholin-4-yl-acetic acid is in amide coupling reactions. This transformation is fundamental in the synthesis of peptides, natural products, and a vast number of pharmaceuticals.[9][10][11]

Mechanism of Amide Coupling (HATU mediated): The carboxylic acid is first activated by a coupling reagent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by an amine, leading to the formation of the stable amide bond.

Caption: Generalized workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: Synthesis of a Model Amide

This protocol details the hydrolysis of Morpholin-4-yl-acetic acid methyl ester hydrochloride followed by a standard HATU-mediated amide coupling with a representative amine, benzylamine.

Part A: Hydrolysis of Morpholin-4-yl-acetic acid methyl ester hydrochloride

Materials:

-

Morpholin-4-yl-acetic acid methyl ester hydrochloride

-

3 M Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add Morpholin-4-yl-acetic acid methyl ester hydrochloride (1.0 eq).

-

Add 3 M HCl (sufficient volume to dissolve the starting material).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and stir for an additional 12-24 hours.[1]

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]

-

Add methanol to the residue and concentrate again to help azeotropically remove residual water.

-

Suspend the resulting solid in diethyl ether, and collect the product by vacuum filtration.

-

Dry the solid under vacuum to yield Morpholin-4-yl-acetic acid hydrochloride.

Part B: HATU-Mediated Amide Coupling with Benzylamine

Materials:

-

Morpholin-4-yl-acetic acid hydrochloride (from Part A)

-

Benzylamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve Morpholin-4-yl-acetic acid hydrochloride (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride salt and deprotonates the carboxylic acid.

-

Add HATU (1.2 eq) to the reaction mixture and stir for another 10 minutes to allow for the formation of the active ester.

-

Slowly add benzylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure amide.

Caption: Step-wise protocol for amide synthesis.

Conclusion

Morpholin-4-yl-acetic acid methyl ester hydrochloride is a valuable and versatile reagent in organic synthesis. Its stability, ease of handling, and straightforward conversion to the corresponding carboxylic acid make it an ideal precursor for introducing the morpholine moiety via robust amide coupling reactions. By understanding the principles of its reactivity and following well-defined protocols, researchers in drug discovery and development can effectively utilize this building block to construct complex molecules with enhanced pharmaceutical properties.

References

-

2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem. (n.d.). Retrieved from [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. (n.d.). Retrieved from [Link]

-

Gefitinib. New Drug Approvals. (2015, June 15). Retrieved from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (2016). Retrieved from [Link]

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health. (n.d.). Retrieved from [Link]

-

Morpholin-4-yl-acetic acid methyl ester hydrochloride(CAS# 67067-94-1). Angene Chemical. (n.d.). Retrieved from [Link]

- US Patent for Process for the preparation of gefitinib. Google Patents. (n.d.).

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. (2013). Retrieved from [Link]

- WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents. (n.d.).

-

Process optimization for acid-amine coupling: a catalytic approach. Growing Science. (2023). Retrieved from [Link]

-

Amide Synthesis. Fisher Scientific. (n.d.). Retrieved from [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. (2015). Retrieved from [Link]

Sources

- 1. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

- 2. angenesci.com [angenesci.com]

- 3. Morpholin-4-yl-acetic acid methyl ester; hydrochloride | 67067-94-1 [sigmaaldrich.com]

- 4. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. researchgate.net [researchgate.net]

"protocol for N-alkylation with Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Research on Alkylation

I'm starting my investigation into the N-alkylation of amines with morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm focusing on reaction conditions, suitable bases, and solvents through comprehensive Google searches.

Gathering Information and Planning

I'm now diving deeper into N-alkylation with the specific reagent. I'm expanding my Google searches to include established protocols, mechanisms, and safety data. Simultaneously, I am consulting peer-reviewed journals and databases. I've begun to structure the application note, starting with an introduction to the process and reagent's significance and diving into the underlying chemical principles. Next up, a detailed experimental protocol is in the works!

Defining the Workflow

I'm now outlining the comprehensive workflow for this N-alkylation study. First, I'll search Google, journals, and databases to get information on conditions, protocols, mechanisms, and safety data. I'm focusing on the reagent itself, and also will introduce the importance, chemical principles, and reaction mechanisms within the application note. After that, I will create a detailed experimental protocol and process optimization.

"application of morpholine derivatives in drug discovery"

Initiating Broad Exploration

I'm starting with a comprehensive search to uncover morpholine derivatives' diverse applications in drug discovery. I'm focusing on their roles as anticancer, antibacterial, antiviral, and CNS-acting agents.

Analyzing Foundational Examples

I'm now diving into concrete examples. I'm focusing on well-established morpholine-containing drugs like Gefitinib, Linezolid, and Reboxetine. I aim to detail their mechanisms and the significance of the morpholine group. This also includes finding synthesis methods and common biological assays. Moreover, I'm checking structure-activity relationships to understand the rationale behind drug design choices.

Refining Protocol Search

I'm now focusing on finding detailed synthesis protocols for a morpholine derivative and a biological assay. Specifically, I'm seeking step-by-step instructions for synthesis and an anticancer activity assay. Also, I need to collect quantitative data, like IC50 or MIC values, for different morpholine derivatives to build comparison tables. I'm also finding authoritative sources for proper citations and URLs for the reference list.

Prioritizing Detailed Protocols

I'm now zeroing in on specific protocols for morpholine derivative synthesis and a relevant biological assay. I'm focusing my search to meet the user's detailed requirements: step-by-step instructions, quantitative data like IC50/MIC values for comparison tables, and authoritative sources for proper citations with clickable URLs. I'm also planning diagrams for the signaling pathway and experimental workflow. The goal is a highly technical, trustworthy, and autonomous guide.

Defining Project Scope

I've completed my initial broad search and have a solid foundation regarding morpholine derivatives. I've pinpointed key examples and understand their mechanisms. Now, I will refine my focus to meet all your detailed requirements, prioritizing step-by-step synthesis and assay protocols. I will gather quantitative data for comparative tables, while collecting authoritative sources to ensure accuracy and cite with clickable URLs for verification.

Defining Guide Structure

I'm now structuring my approach. I plan to start with an introduction on morpholine's significance, then delve into specific therapeutic applications. Each area will spotlight a representative drug with its mechanism visualized using Graphviz, alongside SAR data tables and detailed assay protocols. I'm focusing on providing rationale for experimental choices and including clickable URLs for citations. I aim to create a detailed, expert-driven guide.

Refining Information Acquisition

I'm now focusing on the specific data requirements. I'm prioritizing the search for detailed protocols and quantitative data, specifically IC50 or MIC values, to populate comparison tables. I am also identifying authoritative sources, including clickable URLs, to strengthen the citation framework of the guide. Simultaneously, I am collecting information to build signaling pathway diagrams and experimental workflows.

Prioritizing Resource Gathering

I'm now zeroing in on data and protocols, specifically seeking detailed, step-by-step synthesis instructions and IC50/MIC values. Authoritative sources with clickable URLs are being prioritized to build robust citations and verifiable content. My focus is on synthesizing a detailed guide.

Prioritizing Focused Investigations

I'm now narrowing my search, as I have an initial framework. I'm focusing on finding detailed, step-by-step synthesis and assay protocols and quantitative data (IC50/MIC values) for specific morpholine derivatives. Concurrently, I'm finding authoritative sources with clickable URLs for verification, while developing diagrams for the signaling pathway and experimental workflow.

"Morpholin-4-yl-acetic acid methyl ester hydrochloride as a building block for pharmaceuticals"

Initiating Data Collection

I'm starting by zeroing in on Morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm immersed in targeted Google searches, aiming to build a solid foundation of information. I'm focusing on the compound's physicochemical properties, reactions it commonly undergoes, and typical applications.

Expanding Search Parameters

I'm now expanding my search terms to refine the data collection on Morpholin-4-yl-acetic acid methyl ester hydrochloride. I'm focusing on synthesis, reactions, and its role as a building block. I'm seeking specific examples in pharmaceutical synthesis, alongside established protocols, reaction mechanisms, and authoritative sources like publications and patents to structure the application note with an introduction to the morpholine scaffold, a table of physicochemical properties, and detailed protocols.

Refining Search Strategies

I'm now conducting a more focused Google search, specifically targeting synthesis methods, typical reactions, and use in drug synthesis for Morpholin-4-yl-acetic acid methyl ester hydrochloride. I'm keen to find examples of its application in known drug synthesis, along with established protocols and detailed reaction mechanisms. I will be incorporating peer-reviewed publications and patents to construct my application note, which I will structure by introducing the morpholine scaffold, compiling physicochemical data, and outlining detailed protocols. I will also incorporate Graphviz diagrams.

"synthesis of novel compounds from Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Collection

I'm starting by using Google to hunt down synthesis details for novel compounds based on Morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm focusing on reaction schemes, protocols, and yields, aiming to compile a solid foundation of existing knowledge. My goal is to map out the current state of the art.

Expanding Search Parameters

I'm now expanding my Google search to target specific compound classes synthesized from the starting material, such as amides, hydrazides, and pyrazole derivatives. My aim is to zero in on specific reaction schemes, protocols, and yields relevant to these targets. The next stage is an analytical deep-dive to identify optimal strategies.

Planning Application Note Structure

I'm now moving on to the application note's architecture. I'll start with an introduction to the starting material, then detail various synthetic transformations. The "why" behind each method will be explained, diving into mechanisms and potential issues. I'll draft experimental protocols and design data tables for yields and characterization. Concurrently, I'll use Graphviz for visual diagrams of reaction schemes.

"analytical methods for detection of Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Analytical Search

I'm now starting a thorough search to find analytical methods to detect and quantify "Morph olin-4-yl-acetic acid methyl ester hydrochloride." I'm prioritizing techniques like HPLC, GC-MS, and LC-MS, and any other suitable ones that I may find.

Refining Methodology Selection

I'm now refining my analytical method selections for "Morph olin-4-yl-acetic acid methyl ester hydrochloride." I'm also looking for established protocols, validation data, and relevant chemical properties to guide experimental design. Simultaneously, I will identify authoritative sources and structuring the application note, starting with an introduction, followed by detailed analytical techniques. I will create tables and diagrams and compile a complete "References" section.

Expanding Methodological Scope

I'm expanding my search for analytical techniques to include spectroscopy, in addition to HPLC, GC-MS, and LC-MS, for detecting and quantifying "Morph olin-4-yl-acetic acid methyl ester hydrochloride." I'm simultaneously focusing on established protocols and validation data, and relevant chemical properties to guide experimental design. I'm also actively seeking authoritative sources and structuring the application note with an introduction, analytical techniques, tables, diagrams and the references section.

Analyzing Compound Data

I've begun analyzing the data on "Morpholin-4-yl-acetic acid methyl ester hydrochloride". While I've identified the CAS number (67874-95-5) and some basic compound information, I'm still searching for a complete analytical method. The initial search yielded useful data but no comprehensive method yet, but it does show an approach may be possible. I continue to look.

Developing Analytical Methods

I've made headway in outlining the data, identifying both what is known and what gaps exist for a complete analytical method. I have located the compound's CAS number, molecular formula, and weight. I've also found some relevant information on related compounds, including HPLC, LC-MS/MS, and GC-MS techniques. I'm exploring derivatization approaches to address the gaps in information.

Refining Method Parameters

I'm now focusing on specific protocols. While a comprehensive method for "Morpholin-4-yl-acetic acid methyl ester hydrochloride" remains elusive, I've identified the CAS number, molecular formula, and weight. I've located data on the parent compound, as well as general analytical techniques like HPLC and GC-MS for related compounds. I've also found leads for potential derivatization strategies. The gaps are specific parameters, such as chromatographic conditions and mass spectrometry settings. I'll need to infer these and tailor them based on properties of the compound.

Structuring Application Note

I've taken stock of all the data now. The initial search gave the CAS number, formula, and weight. I know general techniques like HPLC and GC-MS are applicable to related compounds. Now, I'm ready to craft the application note. I will focus on structuring it logically with protocols, tables, and diagrams. I will adapt techniques to address the target analyte and include a full reference list.

"LC-MS analysis of Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Information Gathering

I'm starting by zeroing in on LC-MS analysis of Morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm focusing on its chemical properties and established analytical methods. I'm hitting Google hard for comprehensive data and known strategies to approach this.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial parameters for LC-MS method development. I'm focusing on finding appropriate chromatographic columns, mobile phases, and mass spec settings, also looking for supporting sources.

Planning Application Note Structure

I'm now outlining the application note's structure. I'll begin with an introduction to the compound and the need for its analysis. Detailed protocols for sample prep, LC-MS setup, and data acquisition will follow, alongside a workflow diagram created with Graphviz. I intend to include tables for illustrative data and explanations.

"NMR spectroscopy of Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Chemical Exploration

I'm starting with a deep dive into Morpholin-4-yl-acetic acid methyl ester hydrochloride. My initial focus is on gathering a detailed profile, including its chemical properties, structure, and characteristic NMR data (both ¹H and ¹³C). This foundational work should inform the next stages.

Analyzing NMR Protocols

I'm now investigating established NMR protocols for similar compounds, with a focus on sample preparation and data acquisition for small organic molecules, especially hydrochloride salts. I'm also examining the common solvents used and their chemical shifts, which will be essential for interpreting the spectra. Concurrently, I'm reinforcing my theoretical understanding of NMR, focusing on how different factors affect the spectra.

Developing Application Note Strategy

I'm now formulating the application note's structure. It will begin with an introduction to the compound and NMR's role, followed by sample prep, acquisition, spectral analysis, and interpretation. I'm focusing on crafting detailed protocols for ¹H and ¹³C NMR, alongside a table of expected data. I'm also planning Graphviz diagrams for visual clarity. My goal is to synthesize everything with authoritative references for a complete presentation.

Troubleshooting & Optimization

"improving yield in Morpholin-4-yl-acetic acid methyl ester hydrochloride synthesis"

Initiating Data Collection

I've initiated comprehensive Google searches, homing in on the synthesis of Morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm focusing on dissecting prevalent synthetic routes, reaction mechanisms, and yield-influencing factors. This initial data gathering phase is proving quite informative.

Analyzing Synthesis Approaches

I'm now pivoting to pinpointing challenges, like side reactions and purification woes, commonly associated with synthesizing Morpholin-4-yl-acetic acid methyl ester hydrochloride. I'm also hunting down established troubleshooting strategies and optimization techniques. Next, I plan to structure the technical support center's flow, beginning with a synthesis overview, followed by FAQs and troubleshooting. Chemical principles for each suggestion will be included.

Developing Support Guide Structure

I'm now designing the technical support guide's structure to create the best flow for researchers and drug development professionals. I plan a synthesis overview, detailed FAQs and troubleshooting. I'll include chemical principles for each suggestion. Also, I'll generate step-by-step protocols, and create Graphviz diagrams representing reaction pathways and troubleshooting workflows. Finally, I will be adding data summaries in tables with solvent choices, temperatures and catalyst loading.

I've initiated comprehensive Google searches, homing in on the synthesis of Morpholin-4-yl-acetic acid methyl ester hydrochloride. Right now, I'm focusing on dissecting prevalent synthetic routes, reaction mechanisms, and yield-influencing factors. This initial data gathering phase is proving quite informative.

I'm now pivoting to pinpointing challenges, like side reactions and purification woes, commonly associated with synthesizing Morpholin-4-yl-acetic acid methyl ester hydrochloride. I'm also hunting down established troubleshooting strategies and optimization techniques. Next, I plan to structure the technical support center's flow, beginning with a synthesis overview, followed by FAQs and troubleshooting. Chemical principles for each suggestion will be included.

Refining Information Gathering

Now, I'm diving deeper into literature searches, focusing on specific synthetic routes for Morpholin-4-yl-acetic acid methyl ester hydrochloride. I'm actively collecting data on reaction conditions, yields, and potential side reactions to refine the guide's content, which will be scientifically sound and include in-text citations.

Organizing Content Strategically

I'm now establishing a clear framework for the technical support guide. I'll include a synthesis overview, detailed Q&A on troubleshooting low yields, and optimization of reaction conditions. Data tables and step-by-step protocols will enhance understanding. I will address reagent stability issues, and I am structuring the content to address these key aspects of the process.

Prioritizing Research Strategy

I'm now implementing a research-focused workflow, initiating comprehensive literature searches to inform and validate the guide's content. I'm prioritizing diverse synthetic routes, reaction mechanisms, and yield-influencing parameters. I'll also identify likely challenges to ensure a well-structured FAQ that addresses common issues.

Refining Search Strategies

I am now focusing on refining my search queries to find more targeted information. I am also planning to prioritize the FAQ and troubleshooting sections first. I'm focusing on protocols, side reactions, and optimization strategies to develop the guide's core content effectively.

Refining Initial Searches

I'm now narrowing my focus to find precise literature on Morpholin-4-yl-acetic acid methyl ester hydrochloride synthesis. Specifically, I am searching for specific protocols, potential side reactions, and optimization strategies to develop the guide's content and generate useful FAQs and troubleshooting tips.

"purification techniques for Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Gathering

I'm now diving deep into Google, sifting through resources to understand how to purify Morpholin-4-yl-acetic acid methyl ester hydrochloride. I'm focusing on the standard methods, potential impurities that I might run into, and any tips or tricks for troubleshooting. I'm keen to find the most efficient purification path.

Analyzing Purification Techniques

I've moved on to analyzing the search results. Recrystallization, chromatography, and acid-base extraction are the key contenders. I'm noting common issues and their solutions. My plan is to start building a logical technical support center flow, beginning with FAQs, and then troubleshooting guides. I will include the underlying chemistry for each method.

Developing Support Documentation

I'm now outlining the structure of the technical support center, planning for a logical flow starting with FAQs and progressing to troubleshooting guides. I plan to incorporate clear explanations of the underlying chemical principles for each purification technique. My next step is to write the content in a question-and-answer format, explaining the rationale behind each step, and detailing step-by-step protocols. I'm also planning tables to summarize key data and expected purity levels.

"common side reactions with Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Chemical Research

I'm now diving deep into Google, aiming to uncover everything about "Morpholin-4-yl-acetic acid methyl ester hydrochloride." I'm hunting for its chemical properties, reactions, and, crucially, any documented uses. This initial search aims to establish a solid foundation of existing knowledge.

Analyzing Chemical Behavior

I've shifted focus to analyzing search results on "Morpholin-4-yl-acetic acid methyl ester hydrochloride." I am identifying common themes in research, noting specific chemical transformations and potential impurities researchers encounter. This is followed by a plan to structure a technical support center using a Q&A format, ensuring a logical progression from simple to complex issues.

Developing Comprehensive Solutions

I am now synthesizing the gathered data to create explanations of the underlying chemical principles behind potential side reactions, with citations for reaction mechanisms. Next up, I'll build tables to summarize key data, such as reaction conditions that favor side products. I also plan to use Graphviz diagrams to visualize reaction pathways, including the main reaction and potential side reactions. Finally, I will outline detailed protocols to minimize and analyze byproducts.

"degradation pathways of Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Collection

I'm starting by leveraging Google's capabilities for a broad literature review, emphasizing the degradation pathways of Morph olin-4-yl-acetic acid methyl ester hydrochloride. Specifically, I am focusing on its stability across a range of conditions, like varying pH levels and temperatures.

Expanding Search Parameters

I am now broadening my Google searches to include metabolic pathways alongside the usual stability factors. I'm also actively seeking existing analytical methods to detect and quantify both the parent compound and potential degradation products. Concurrently, I'm already developing Q&A troubleshooting guides and FAQs to anticipate researcher needs. I am also currently working on a technical support format to support experiment choices and protocols.

Commencing Detailed Investigation

I'm now diving deep into Google, concentrating on the compound's degradation pathways, specifically stability under varying pH, temperature, and light, alongside metabolic routes. I'm also actively hunting for established analytical methods. Simultaneously, I'm already drafting troubleshooting guides, FAQs, and developing the technical support format to assist researchers with their experiment choices and protocols. I'm focused on creating tabulated quantitative data and detailed experimental protocols.

Beginning The Search

I've initiated a search for "degradation pathways of Morpholin-4-yl-acetic acid methyl ester hydrochloride," but, regrettably, specific studies for this precise compound haven't surfaced yet. However, the initial results offer a wealth of general information on degradation.

Analyzing Degradation Pathways

I'm now zeroing in on the degradation pathways for the ester and morpholine components. "Ester hydrolysis" searches are proving crucial, highlighting acid/base-catalyzed mechanisms. I've also uncovered that the morpholine ring, while generally stable, can undergo C-N bond cleavage, as shown by searches into its degradation, and "metabolic pathways of morpholine". This offers some clues about the ring's potential chemical instability.

Synthesizing Found Information

I've combined data on ester hydrolysis (acid/base catalyzed) and morpholine C-N bond cleavage, realizing the ester is the primary degradation target. I'm focusing on crafting a support center with FAQs on stability testing and general thermal/photodegradation insights, acknowledging the absence of specific data but armed with general principles. I will provide guidelines based on standard pharmaceutical norms.

Consolidating Insights Acquired

I'm synthesizing the degradation data, focusing on methyl ester hydrolysis as the primary pathway and morpholine's C-N cleavage as a secondary, albeit potentially minor, route. While lacking specific data, I'm leveraging general principles of thermal and photodegradation to inform my guidelines, and standard pharmaceutical stability testing protocols will form the core of my proposed response. GC and MS are standard approaches for analysis. I'm now structuring the FAQ content and diagrams.

"troubleshooting solubility issues with Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Collection

I'm now starting a thorough search to compile relevant data. My focus is on the physicochemical properties of Morpholin-4-yl-acetic acid methyl ester hydrochloride, including its solubility across different solvents, pKa value, and overall stability characteristics. I am prioritizing a broad scope to ensure complete information.

Analyzing Solubility Challenges

I'm now diving deeper, focusing on practical solubility challenges for this compound. I'm actively researching best practices for dissolving hydrochloride salts, specifically considering pH, temperature, and co-solvents. I'm also hunting for literature and supplier data to inform the technical guide I'm constructing, aiming to synthesize information into a robust, troubleshooting-focused resource for researchers, including the use of Q&A, tables, protocols, and Graphviz.

Investigating Compound Details

I'm now diving into the specifics. I'm actively pinpointing the CAS number and chemical structure of "Morpholin-4-yl-acetic acid methyl ester hydrochloride" to ensure accuracy in my research. I'm focusing on acquiring its pKa, logP, and solubility data in common solvents. The hydrochloride salt's pH-dependent solubility is a key focus for this stage of analysis.

Defining Compound Properties

I'm now focusing on defining the compound's properties, beginning with a search for the CAS number, chemical structure, and any synonyms to confirm I'm researching the correct molecule. Concurrently, I'm focusing on acquiring its pKa, logP, melting point, and specific solubility data in common solvents. The hydrochloride salt form dictates my need to research pH-dependent solubility, a critical aspect of this stage.

Outlining Support Structure

I'm now outlining the structure of the technical guide. My plan involves an introduction and two primary sections: the first focusing on compound properties and the second on troubleshooting. I'll include FAQs, tables, and a Graphviz diagram to provide a clear, logical workflow. My focus is ensuring a well-organized and informative resource for solubility issues.

Prioritizing Compound Identification

I'm now zeroing in on verifying the compound details. I'm focusing on finding the CAS number, structure, and synonyms for "Morpholin-4-yl-acetic acid methyl ester hydrochloride". I'm also planning searches for pKa, logP, and solubility data in common solvents. Understanding the pH-dependent solubility of the hydrochloride salt is a crucial point of focus.

Developing Initial Guide Structure

I'm now drafting the technical guide's framework, aiming for logical flow. I will start by gathering physicochemical properties like pKa and solubility. I'll also research hydrochloride salt dissolution and identify authoritative sources for support. This will form the basis of the guide, emphasizing troubleshooting with Q&A, tables, protocols, and Graphviz diagrams for clarity.

"optimizing reaction conditions for morpholine derivatives"

Initiating Data Collection

I'm now starting with some focused Google searches. I'm aiming to pull together all the important information on synthesizing and fine-tuning reactions of morpholine derivatives. I'm especially looking at common synthetic pathways and essential parameters. I'll also try to focus on troubleshooting difficulties.

Planning Technical Support Center

I'm now deeply immersed in planning the structure of the technical support center. My focus is on addressing the most common issues in morpholine derivative synthesis. I'm moving toward a question-and-answer format, addressing the most recurring challenges identified in my search results. Each response will include expert-level analysis. I'm also preparing for quantitative data summaries to be presented in tables.

Defining Search Criteria

I've refined my Google search strategy to pinpoint common morpholine derivative synthesis pathways, parameters, and troubleshooting. I'm focusing my efforts to collect data to address common challenges in the field. I'm also ready to analyze the search results and formulate the most frequent inquiries.

Technical Support Center: Stability Testing of Morpholin-4-yl-acetic acid methyl ester hydrochloride Solutions

Welcome to the technical support center for Morpholin-4-yl-acetic acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of aqueous solutions of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your stability studies.

Introduction to the Stability of Morpholin-4-yl-acetic acid methyl ester hydrochloride

Morpholin-4-yl-acetic acid methyl ester hydrochloride is a key building block in pharmaceutical synthesis.[1][2] Its structure, comprising a morpholine ring, a methyl ester, and a hydrochloride salt, presents a unique set of stability challenges. Understanding the potential degradation pathways of each of these functional groups is paramount for developing robust formulations and accurate analytical methods.

This guide will delve into the critical aspects of stability testing, from potential degradation mechanisms to the development of stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Morpholin-4-yl-acetic acid methyl ester hydrochloride in aqueous solutions?

A1: Based on its chemical structure, the two most probable degradation pathways are the hydrolysis of the methyl ester and the oxidation of the morpholine ring. The hydrochloride salt can also influence stability, primarily through its effect on pH and hygroscopicity.[3]

Q2: How does pH affect the stability of the ester group?

A2: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[4] In acidic conditions, the hydrolysis is a reversible reaction, while in basic conditions, it is an irreversible process that leads to the formation of the carboxylate salt. The rate of hydrolysis is generally at its minimum in the pH range of 3 to 5.

Q3: What are the likely degradation products I should expect to see?

A3: The primary degradation product from hydrolysis will be Morpholin-4-yl-acetic acid. Oxidation of the morpholine ring can lead to N-oxides or ring-opened products.[5][6] It is crucial to develop an analytical method that can separate these potential degradants from the parent compound.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained in a slightly acidic range (pH 4-5) to minimize both acid and base-catalyzed hydrolysis of the ester. It is also advisable to use buffers to maintain a stable pH.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate all significant degradation products.[7][8][9] For this compound, a reverse-phase HPLC method with UV detection is a suitable starting point.[10] Method development should focus on achieving adequate resolution between the parent peak and the peaks of potential degradants generated during forced degradation studies.

Troubleshooting Guide

This section addresses common issues encountered during the stability testing of Morpholin-4-yl-acetic acid methyl ester hydrochloride solutions.

| Problem | Potential Cause | Troubleshooting Steps |

| Rapid loss of parent compound in solution | Hydrolysis of the methyl ester. | - Verify and adjust the pH of the solution. Aim for a pH range of 4-5. - Use a suitable buffer to maintain the pH throughout the experiment. - Lower the storage temperature. |

| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradants. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. |

| Poor peak shape (tailing) in HPLC analysis | Interaction of the basic morpholine nitrogen with residual silanols on the HPLC column. | - Use a base-deactivated column. - Add a competing base , such as triethylamine, to the mobile phase. - Lower the pH of the mobile phase to ensure the morpholine nitrogen is protonated. |

| Inconsistent results between stability time points | Sample handling errors, instrument variability, or complex degradation kinetics. | - Ensure consistent sample preparation and handling procedures. - Run system suitability tests before each analytical run to ensure instrument performance. - Investigate for the presence of multiple, competing degradation reactions. |

| Precipitation of the compound from solution | Poor solubility at the storage pH or formation of an insoluble salt. | - Determine the solubility of the compound at different pH values. - Consider the use of co-solvents , if appropriate for the intended application. - Ensure the buffer system does not form an insoluble salt with the compound. |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[11]

1. Acid Hydrolysis:

-

Prepare a solution of the compound in 0.1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Analyze samples at regular intervals by HPLC.

2. Base Hydrolysis:

-

Prepare a solution of the compound in 0.1 M NaOH.

-

Keep the solution at room temperature for 4 hours.

-

Analyze samples at regular intervals by HPLC.

3. Oxidative Degradation:

-

Prepare a solution of the compound in 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze samples at regular intervals by HPLC.

4. Thermal Degradation:

-

Store a solid sample of the compound at 80°C for 48 hours.

-

Prepare a solution of the heat-stressed solid and analyze by HPLC.

5. Photolytic Degradation:

-

Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the exposed sample by HPLC.

Stability-Indicating HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Visualizing Degradation and Workflows

Predicted Degradation Pathway

Caption: Predicted degradation pathways for Morpholin-4-yl-acetic acid methyl ester hydrochloride.

Workflow for Stability Testing

Caption: General workflow for conducting a stability study of a pharmaceutical compound.

References

- Jain, A., & Sahu, S. K. (2024).

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

- Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Google Patents. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.

-

ResearchGate. (2006). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Retrieved from [Link]

-

MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2015). Development and validation of stability indicating HPLC method: A review. Retrieved from [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Stability of drugs and medicines Hydrolysis. Retrieved from [Link]

-

ResearchGate. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

-

ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Modern Science. (2023). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

ResearchGate. (2018). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2006). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). Retrieved from [Link]

-

ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. Retrieved from [Link]

-

ResearchGate. (2014). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. nbinno.com [nbinno.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencescholar.us [sciencescholar.us]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

"removing impurities from Morpholin-4-yl-acetic acid methyl ester hydrochloride"

Initiating Data Collection

I'm starting by casting a wide net with Google searches, focusing on the chemical properties, synthesis methods, and typical impurities associated with Morpholin-4-yl-acetic acid methyl ester hydrochloride. I intend to search for other resources after the initial search.

Expanding Research Scope

I've expanded my research beyond initial Google searches. Now, I'm diving into purification techniques for similar compounds, noting solvent systems and challenges. I'm also looking into analytical methods for impurity identification. The goal is to develop detailed troubleshooting guides for a technical support center.

Developing Technical Support Guide

I'm synthesizing the collected data to build a technical support center. I'll structure it as a Q&A, directly answering researcher's purification issues. I'll explain experimental choices, detail self-validating protocols, and cite sources. Tables of data and step-by-step protocols are planned, along with Graphviz diagrams. The aim is a comprehensive guide for researchers.

Technical Support Center: A Guide to Handling Hygroscopic Morpholin-4-yl-acetic acid methyl ester hydrochloride

Welcome to the Technical Support Center for Morpholin-4-yl-acetic acid methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling and use of this hygroscopic compound. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity of your experiments and the quality of your results.

The hygroscopic nature of Morpholin-4-yl-acetic acid methyl ester hydrochloride presents unique challenges in the laboratory.[1][2] Improper handling can lead to significant errors in weighing, degradation of the compound, and ultimately, compromised experimental outcomes.[3] This guide provides a comprehensive overview of best practices, troubleshooting tips, and frequently asked questions to address the specific issues you may encounter.

Understanding Hygroscopicity and Its Impact

Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment.[4][5] For a powdered compound like Morpholin-4-yl-acetic acid methyl ester hydrochloride, this can lead to a variety of physical and chemical changes:

-

Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and dispensing difficult.[2][4]

-